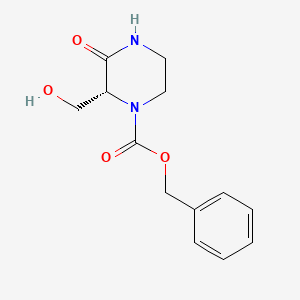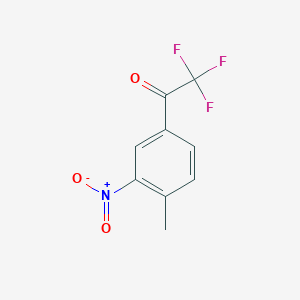
4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H6F3NO3 and a molecular weight of 233.14 g/mol It is characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to an acetophenone backbone
Vorbereitungsmethoden
The synthesis of 4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique functional groups make it a useful probe in studying enzyme mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers with high thermal stability and unique electronic properties
Wirkmechanismus
The mechanism of action of 4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The acetophenone moiety can form hydrogen bonds with target proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone can be compared with other trifluoroacetophenone derivatives, such as:
2,2,2-Trifluoroacetophenone: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromo group instead of a nitro group, leading to different reactivity and applications.
4’-Chloro-2,2,2-trifluoroacetophenone: Similar to the bromo derivative but with a chloro group, affecting its chemical properties and uses .
Eigenschaften
Molekularformel |
C9H6F3NO3 |
|---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4-methyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H6F3NO3/c1-5-2-3-6(4-7(5)13(15)16)8(14)9(10,11)12/h2-4H,1H3 |
InChI-Schlüssel |
PMTPWJJILUIJEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


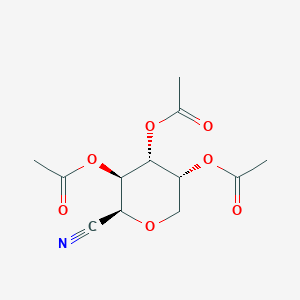
![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)

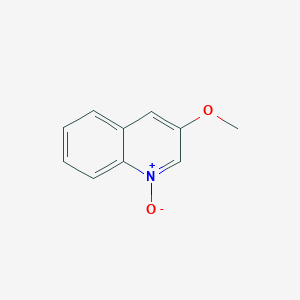
![6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B12853884.png)
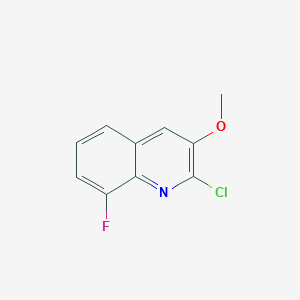
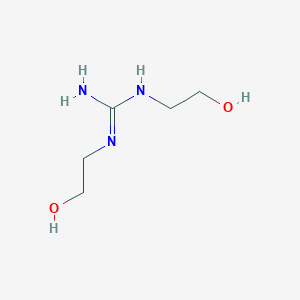
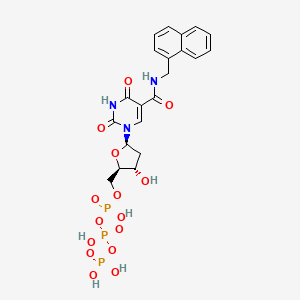
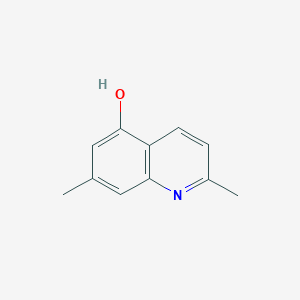
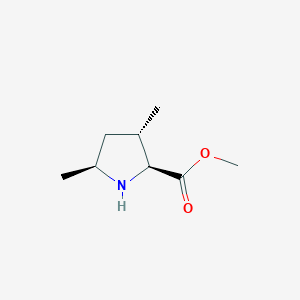
![3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one](/img/structure/B12853919.png)
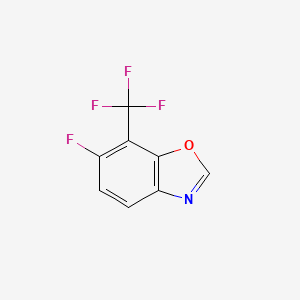
![2-(Difluoromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12853923.png)
